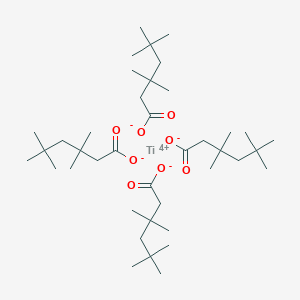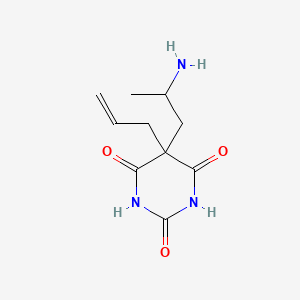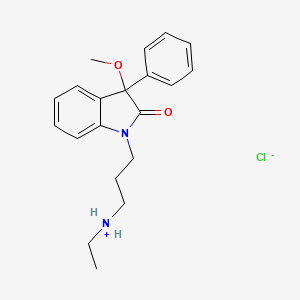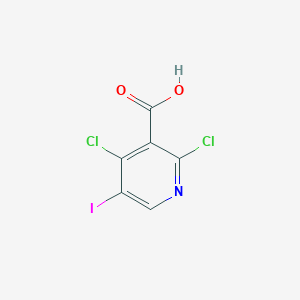
2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by the presence of chlorine and iodine substituents on the pyridine ring, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid typically involves the halogenation of pyridinecarboxylic acid derivatives. One common method includes the chlorination of 3-Pyridinecarboxylic acid followed by iodination under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective substitution of chlorine and iodine atoms at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, halogenating agents, and oxidizing or reducing agents. Reaction conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the interactions of halogenated pyridine derivatives with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid involves its interaction with molecular targets through halogen bonding, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity to specific targets, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-pyridinecarboxylic acid: Similar in structure but lacks the iodine substituent.
4-Iodo-pyridine-2-carboxylic acid: Contains an iodine atom but differs in the position of the substituents.
Picloram: A pyridinecarboxylic acid derivative with different halogen substituents.
Uniqueness
2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid is unique due to the specific arrangement of chlorine and iodine atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
343781-54-4 |
|---|---|
Molecular Formula |
C6H2Cl2INO2 |
Molecular Weight |
317.89 g/mol |
IUPAC Name |
2,4-dichloro-5-iodopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H2Cl2INO2/c7-4-2(9)1-10-5(8)3(4)6(11)12/h1H,(H,11,12) |
InChI Key |
PSTZYWJUPVDVDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)C(=O)O)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


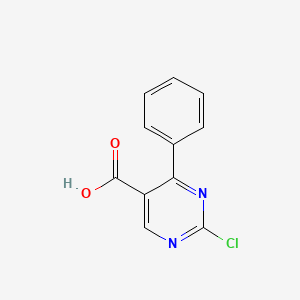
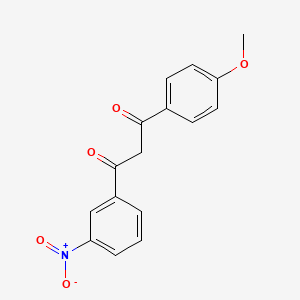
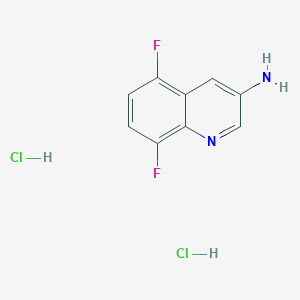
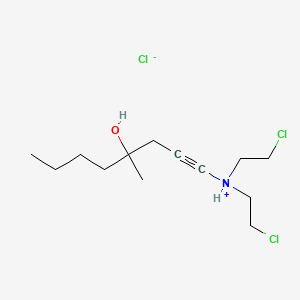
![n-[6'-(Diethylamino)-3-oxo-3h-spiro[2-benzofuran-1,9'-xanthen]-2'-yl]-n-phenylacetamide](/img/structure/B13734768.png)
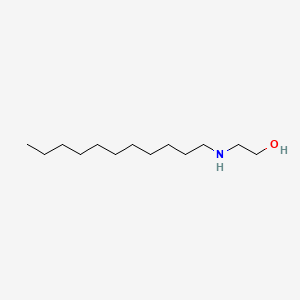
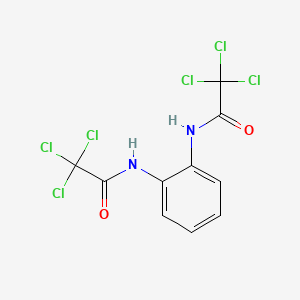

![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime]](/img/structure/B13734796.png)

